Cas no 1796967-22-0 (N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide)

N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide structure
1796967-22-0 structure
Product name:N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
CAS No:1796967-22-0
MF:C20H24N4O
MW:336.430764198303
CID:5369534

N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
    • N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
    • Inchi: 1S/C20H24N4O/c25-20(17-4-2-1-3-5-17)22-12-13-24-19(16-6-7-16)14-18(23-24)15-8-10-21-11-9-15/h1-2,8-11,14,16-17H,3-7,12-13H2,(H,22,25)
    • InChI Key: QOSLPUVGYMHVFW-UHFFFAOYSA-N
    • SMILES: C1(C(NCCN2C(C3CC3)=CC(C3=CC=NC=C3)=N2)=O)CCC=CC1

N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6439-2509-20μmol
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
20μmol
$118.5 2023-09-09
Life Chemicals
F6439-2509-10mg
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
10mg
$118.5 2023-09-09
Life Chemicals
F6439-2509-20mg
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
20mg
$148.5 2023-09-09
Life Chemicals
F6439-2509-30mg
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
30mg
$178.5 2023-09-09
Life Chemicals
F6439-2509-5μmol
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6439-2509-1mg
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
1mg
$81.0 2023-09-09
Life Chemicals
F6439-2509-2mg
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
2mg
$88.5 2023-09-09
Life Chemicals
F6439-2509-5mg
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
5mg
$103.5 2023-09-09
Life Chemicals
F6439-2509-2μmol
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6439-2509-10μmol
N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
1796967-22-0
10μmol
$103.5 2023-09-09

Additional information on N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide

Professional Introduction to N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide (CAS No. 1796967-22-0)

N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1796967-22-0, belongs to a class of molecules that are being extensively studied for their therapeutic properties. The presence of multiple heterocyclic rings, including a pyrazole and a pyridine moiety, along with a cyclohexene backbone, suggests a high degree of molecular complexity that may contribute to its interaction with biological targets.

The structural framework of N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is designed to optimize its pharmacokinetic and pharmacodynamic properties. The 5-cyclopropyl substituent enhances the compound's metabolic stability, while the pyridin-4-yl group provides a polar interaction surface that can facilitate binding to biological receptors. This design approach is in line with modern drug discovery strategies, which emphasize the importance of rational molecular design to improve drug efficacy and reduce side effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. Studies have shown that the pyrazole ring can interact with specific amino acid residues in protein targets, while the ethylcyclohexene moiety provides additional spatial constraints that enhance binding affinity. These insights have been crucial in guiding the optimization of analogs with improved pharmacological profiles.

In vitro studies have demonstrated that N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide exhibits promising activity against several disease-related targets. Notably, preliminary data suggest that it may inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. The pyridine and pyrazole moieties are particularly important in these interactions, as they can form hydrogen bonds and hydrophobic interactions with key residues in the target proteins.

The synthesis of this compound involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological evaluation.

One of the most exciting aspects of this compound is its potential for further derivatization to create novel drug candidates. By modifying substituents on the pyrazole or pyridine rings, researchers can explore different biological activities and optimize pharmacokinetic properties. This flexibility makes N-{2-[5-cyclopropyl-3-(pyridin-4-y)]ethyl}cyclohex--ene--carboxamide a valuable scaffold for medicinal chemistry innovation.

Current research is focused on understanding the mechanism of action of this compound in greater detail. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its binding interactions at an atomic level. These structural insights will be essential for designing next-generation compounds with enhanced therapeutic efficacy.

The development of new pharmaceuticals is often hampered by issues related to bioavailability and toxicity. However, the structural features of N-{2-[5-cyclopropyl--3-(pyridin--4-y)]ethyl}cyclohex--ene--carboxamide suggest that it may exhibit favorable pharmacokinetic properties. The presence of a bulky cyclopropyl group can reduce metabolic clearance, while the polar pyridine moiety can enhance solubility. These characteristics make it an attractive candidate for further development.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into clinical applications. The study of compounds like N-{2-[5-cyclopropyl--3-(pyridin--4-y)]ethyl}cyclohex--ene--carboxamide benefits from such partnerships, which provide resources and expertise necessary for comprehensive drug discovery programs. As research progresses, it is expected that more derivatives will be synthesized and evaluated for their therapeutic potential.

The future directions for this compound include exploring its efficacy in animal models of human diseases. Preclinical studies will assess its safety profile and therapeutic effects before moving into human clinical trials. The results from these studies will determine whether N-{2-[5-cyclopropyl--3-(pyridin--4-y)]ethyl}cyclohex--ene--carboxamide or its derivatives can become viable candidates for treating various medical conditions.

In conclusion, N-{2-[5-cyclopropyl--3-(pyridin--4-y)]ethyl}cyclohex--ene--carboxamide (CAS No. 1796967–22–0) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic rings and functional groups makes it an attractive scaffold for drug discovery efforts aimed at developing new therapeutics against various diseases. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for future medical applications.

Recommend Articles

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.